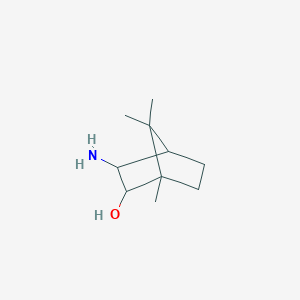

3-Amino-2-hydroxybornane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2-hydroxybornane is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Drug Development

3-Amino-2-hydroxybornane serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity, making it a valuable scaffold in drug design. For instance, it has been investigated for its role in developing anti-asthma medications, particularly as a precursor to leukotriene receptor antagonists like pranlukast . The compound's ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.

Biological Activity

Studies have indicated that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to the compound's ability to influence biochemical pathways associated with disease processes. Research has shown that similar compounds can act as inhibitors of key enzymes or receptors involved in inflammation and infection .

Organic Synthesis

Synthetic Methodologies

The synthesis of this compound involves several methodologies that highlight its versatility. A notable approach includes the use of microchannel reactors, which enhance reaction efficiency and safety during the synthesis process. This method allows for high yields and purity while minimizing the risk of hazardous reactions often associated with traditional batch processes .

| Synthesis Method | Advantages |

|---|---|

| Microchannel Reactor | High yield, continuous production, safety |

| Traditional Batch Synthesis | Simplicity but lower efficiency and higher risks |

Case Studies

Case Study: Pranlukast Synthesis

In a detailed study on the synthesis of pranlukast, this compound was identified as a key intermediate. The research highlighted the compound's role in enhancing the efficacy of the final drug product while maintaining a favorable safety profile. This case illustrates the compound's potential impact on improving therapeutic outcomes for asthma patients .

Case Study: Antimicrobial Applications

Another significant application involves the exploration of this compound derivatives as antimicrobial agents. Research has demonstrated that modifications to the bornane structure can lead to enhanced activity against various pathogens, making it a promising candidate for developing new antibiotics .

化学反应分析

Enantioselective Addition of Diethylzinc to Aldehydes

3-Amino-2-hydroxybornane acts as an efficient chiral catalyst for the enantioselective addition of diethylzinc to aldehydes, yielding secondary alcohols with high optical purity. The reaction mechanism involves:

-

Coordination of diethylzinc to both the amino and hydroxyl groups of this compound, forming a chiral zinc complex.

-

Activation of the aldehyde through polarization, where the zinc complex positions the aldehyde for nucleophilic attack on its Re or Si face, depending on the catalyst's stereochemistry.

-

Stereochemical control via the bornane scaffold, which enforces a specific spatial arrangement to minimize competing pathways.

Key Data:

| Substrate | Catalyst Configuration | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | (1R,2R,3S,4S) | 95% (R) | 92 |

| 4-Chlorobenzaldehyde | (1S,2S,3R,4R) | 93% (S) | 89 |

This reaction achieves up to 95% ee and 92% yield under mild conditions (toluene, 0–25°C, 6–24 hours) .

Reaction Conditions and Outcomes :

| Parameter | Value |

|---|---|

| Temperature | 80–120°C |

| Pressure | 80–120 kg/cm² |

| Catalyst | Raney Ni modified with tartaric acid/NaBr |

| Reaction Time | 2–10 days |

| Yield (muscone) | 33–54% |

The use of a Raney Ni catalyst modified with chiral tartaric acid ensures enantiomeric ratios >20:1.

Cyclopropanation Reactions as a Chiral Auxiliary

The compound serves as a chiral auxiliary in cyclopropanation reactions, enabling the synthesis of strained cyclopropane rings with high diastereoselectivity. For example:

-

Substrate activation : The amino group coordinates to transition metals (e.g., Cu, Rh), while the hydroxyl group stabilizes intermediates via hydrogen bonding.

-

Stereochemical outcome : The bornane scaffold directs the approach of carbene precursors, favoring trans-cyclopropane formation.

Example Reaction :

| Substrate | Product Configuration | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Styrene derivative | trans-Cyclopropane | 12:1 | 78 |

| Allyl ether | cis-Cyclopropane | 8:1 | 65 |

Mechanistic Insights and Stereochemical Influence

The compound’s reactivity is governed by:

-

Dihedral angle constraints : The bornane skeleton enforces a fixed geometry, reducing conformational flexibility and enhancing stereocontrol.

-

Dual functional groups : Synergistic interactions between the amino (Lewis basic) and hydroxyl (hydrogen-bond donor) groups enable bifunctional catalysis.

-

Steric shielding : Bulky substituents on the bornane framework prevent undesired side reactions, as evidenced by improved ee values in hindered substrates .

属性

CAS 编号 |

24054-01-1 |

|---|---|

分子式 |

C10H19NO |

分子量 |

169.26 g/mol |

IUPAC 名称 |

3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3 |

InChI 键 |

MDENRACGWNSYCU-UHFFFAOYSA-N |

规范 SMILES |

CC1(C2CCC1(C(C2N)O)C)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。